molecular formula C7H5N3S B1349848 2-(4-1,2,3-Thiadiazolyl)pyridine CAS No. 176037-42-6

2-(4-1,2,3-Thiadiazolyl)pyridine

Cat. No.: B1349848
CAS No.: 176037-42-6
M. Wt: 163.2 g/mol
InChI Key: SOYISIZZTHPRSO-UHFFFAOYSA-N
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Description

2-(4-1,2,3-Thiadiazolyl)pyridine is a heterocyclic compound that features both a pyridine ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-1,2,3-Thiadiazolyl)pyridine typically involves the reaction of pyridine derivatives with thiadiazole precursors. One common method includes the cyclization of hydrazonoyl halides with pyridine derivatives in the presence of a base such as triethylamine . The reaction conditions often require refluxing in ethanol or other suitable solvents to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-1,2,3-Thiadiazolyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(4-1,2,3-Thiadiazolyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-1,2,3-Thiadiazolyl)pyridine stands out due to its unique combination of a pyridine and thiadiazole ring, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-pyridin-2-ylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S/c1-2-4-8-6(3-1)7-5-11-10-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYISIZZTHPRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372742
Record name 2-(4-1,2,3-Thiadiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176037-42-6
Record name 2-(4-1,2,3-Thiadiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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